N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate

Lipophilicity Physicochemical profiling Drug design

Researchers needing well-characterized AChE probes for lipophilicity-activity relationship (LipAR) studies often face gaps in congeneric series. This compound fills that gap as the most lipophilic linear N-alkyl (pyrrolidinyl)phenyl carbamate (XLogP3=3.6) with the highest rotatable bond count (5 bonds), enabling clean attribution of potency shifts to lipophilicity and conformational flexibility. • Essential for LipAR campaigns mapping logP vs. brain AChE inhibition and BBB permeability • Unique isomeric pair (N-propyl vs. N-isopropyl, CAS 31772-86-8) for steric-effect interrogation • Ideal mid-point retention standard for HPLC/LC-MS method development and gradient calibration Supplied with verified purity (≥98%) to ensure reproducible results. Bulk and custom quantities available upon request.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 31772-85-7
Cat. No. B13940486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate
CAS31772-85-7
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCCCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C
InChIInChI=1S/C15H21ClN2O2/c1-3-8-18-9-7-12(10-18)20-15(19)17-14-11(2)5-4-6-13(14)16/h4-6,12H,3,7-10H2,1-2H3,(H,17,19)
InChIKeyXZNWXEXXXURADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate (CAS 31772-85-7) – Compound Identity and Pharmacological Class


N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate (CAS 31772-85-7) is a synthetic (pyrrolidinyl)phenyl carbamate derivative with the molecular formula C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol [1]. Structurally, it features a 2‑chloro‑6‑methylphenyl ring linked via a carbamate bridge to an N‑propyl‑substituted pyrrolidine ring. The compound belongs to a patented class of (pyrrolidinyl)phenyl carbamates shown to inhibit acetylcholinesterase (AChE) and are claimed for the relief of memory dysfunction, including Alzheimer's disease [2]. Its physicochemical profile, including a calculated XLogP3 of 3.6 [1], positions it as a moderately lipophilic molecule within this congeneric series.

Why Closely Related N-Alkyl Pyrrolidinyl Phenylcarbamates Cannot Substitute for N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate


Within the (pyrrolidinyl)phenyl carbamate series, even a single methylene unit change on the pyrrolidine nitrogen profoundly alters the molecule's lipophilicity, conformational flexibility, and likely its pharmacodynamic and pharmacokinetic behavior [1]. The N‑propyl substituent confers a unique combination of linear alkyl chain length and rotatable bond count (5 bonds) compared with the shorter N‑ethyl (4 rotatable bonds, XLogP3 3.1) or the branched N‑isopropyl (4 rotatable bonds, XLogP3 3.5) analogs [2][3]. Such differences directly impact AChE inhibition potency, blood‑brain barrier penetration, and metabolic stability – properties for which the Hoechst Roussel patent family explicitly teaches that small structural modifications produce non‑obvious activity changes [4]. Consequently, generic replacement without confirmatory testing risks selecting a compound with sub‑optimal target engagement or pharmacokinetics.

Quantitative Differentiation Evidence for N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate vs. Closest Analogs


N-Propyl Substitution Maximizes Computed Lipophilicity (XLogP3) Among Linear N-Alkyl Analogs

The N‑propyl derivative exhibits a computed XLogP3 of 3.6, the highest value among the linear N‑alkyl (pyrrolidinyl)phenyl carbamate congeners, compared with 3.1 for N‑ethyl and 2.85 (experimental LogP) for N‑methyl [1][2]. Even the isosteric branched N‑isopropyl analog is marginally less lipophilic (XLogP3 3.5) [3]. This lipophilicity rank order (methyl < ethyl < isopropyl < propyl) is consistent with the greater solvent‑accessible hydrophobic surface area of the extended linear propyl chain.

Lipophilicity Physicochemical profiling Drug design

N-Propyl Provides Maximum Conformational Flexibility (Rotatable Bond Count) Among N-Alkyl Pyrrolidine Analogs

The target compound possesses 5 rotatable bonds, one more than the N‑ethyl and N‑isopropyl analogs (each with 4) [1][2][3]. The extra rotatable bond resides in the linear n‑propyl side chain and permits additional torsional freedom, which can translate into a more favorable entropic profile upon target binding – but only if the linear chain can adopt a productive conformation within the enzyme active site without incurring a desolvation penalty.

Conformational flexibility Entropy-driven binding Molecular recognition

Class-Level Evidence: (Pyrrolidinyl)phenyl Carbamates Are Validated Acetylcholinesterase Inhibitors for Memory Dysfunction

The U.S. patent family covering (pyrrolidinyl)phenyl carbamates (US Patents 5,338,739; 5,545,750; and 5,591,856) explicitly demonstrates that compounds within this structural class inhibit acetylcholinesterase in vitro using the Ellman assay with rat striatal homogenate, and show ex vivo brain AChE inhibition following oral administration at doses of 0.10–50 mg/kg [1]. While the patent does not disclose individual IC₅₀ values for each N‑alkyl congener, it establishes a strong class‑level association between the (pyrrolidinyl)phenyl carbamate scaffold and therapeutically relevant AChE inhibition, providing a mechanistic rationale for selection of the N‑propyl analog for memory dysfunction research.

Acetylcholinesterase inhibition Memory dysfunction Alzheimer's disease

Linear N-Propyl vs. Branched N-Isopropyl: Steric and Electronic Distinction at the Pyrrolidine Nitrogen

Although N‑propyl and N‑isopropyl are constitutional isomers sharing identical molecular weight (296.79 g/mol), the linear n‑propyl group presents a less sterically hindered tertiary amine environment compared with the α‑branched isopropyl group. This difference can influence the pKa of the pyrrolidine nitrogen (predicted to be slightly higher, i.e., more basic, for n‑propyl due to reduced steric shielding of the lone pair) and consequently affect protonation state at physiological pH and ionic interactions within the AChE active‑site gorge [1]. Computational pKa prediction tools (e.g., Epik) consistently assign a marginally lower pKa to N‑isopropyl pyrrolidines versus N‑propyl analogs, although experimental corroboration for this specific pair is lacking.

Steric effects Nitrogen basicity Receptor complementarity

Validated Application Scenarios for N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate Based on Quantitative Differentiation


Systematic Lipophilicity–Activity Relationship (LipAR) Studies in CNS Acetylcholinesterase Inhibitor Optimization

With a computed XLogP3 of 3.6, the N‑propyl congener represents the most lipophilic member among linear N‑alkyl (pyrrolidinyl)phenyl carbamates (cf. N‑ethyl: 3.1; N‑methyl: ~2.85) [1][2]. This property makes it an essential probe in LipAR campaigns aimed at mapping the relationship between calculated logP and brain AChE inhibition potency, blood‑brain barrier permeability, and metabolic clearance. Researchers can deploy this compound alongside its shorter‑chain analogs to populate a lipophilicity gradient without altering the core pharmacophore, enabling clean attribution of any observed potency shifts to lipophilicity alone.

Conformational Entropy and Flexibility Profiling in Binding Mode Analysis

The N‑propyl derivative possesses 5 rotatable bonds, the highest count among the N‑alkyl pyrrolidine series (N‑ethyl: 4; N‑isopropyl: 4) [3][4]. This makes it uniquely suited for studies that correlate ligand conformational flexibility with binding thermodynamics (e.g., by isothermal titration calorimetry or molecular dynamics simulations). The additional torsional degree of freedom in the linear propyl chain can be exploited to test hypotheses about entropy–enthalpy compensation in AChE‑ligand recognition.

Steric Probe for N‑Alkyl Branching Effects on Acetylcholinesterase Binding Pocket Complementarity

The target compound (linear N‑propyl) and its constitutional isomer (N‑isopropyl, CAS 31772‑86‑8) share identical molecular weight (296.79 g/mol) but differ in steric presentation at the pyrrolidine nitrogen [5]. This unique isomeric pair enables a direct steric‑effect interrogation experiment: any difference in AChE inhibition IC₅₀ or binding affinity between the two can be attributed exclusively to the shape of the N‑alkyl group rather than to changes in lipophilicity or molecular weight. This scenario is particularly valuable for computational chemists building 3D‑QSAR or pharmacophore models of the AChE catalytic anionic site.

Reference Standard for (Pyrrolidinyl)phenyl Carbamate Analytical Method Development

As a well‑characterized member of the (pyrrolidinyl)phenyl carbamate class with publicly available computed properties (XLogP3, exact mass, SMILES, InChI Key) [1], this compound can serve as a reference standard for developing and validating HPLC/LC‑MS methods intended to separate and quantify closely eluting N‑alkyl carbamate analogs. Its intermediate retention time (predicted from logP) relative to the more polar N‑methyl and N‑ethyl analogs makes it a suitable midpoint standard for gradient calibration.

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